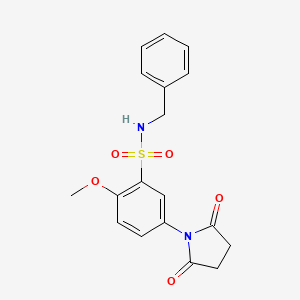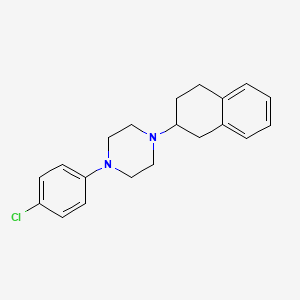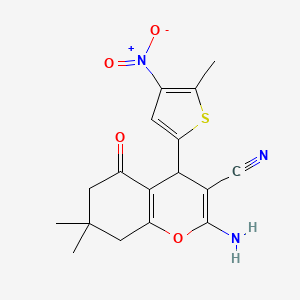![molecular formula C15H12INO B4883193 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as IBPE, belongs to the family of chalcones and has been studied for its various biochemical and physiological effects.
科学的研究の応用
1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has been studied for its various applications in scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of thiols. This compound can selectively react with thiols to produce a fluorescent product, which can be detected using fluorescence spectroscopy. This property of this compound has been used for the detection of thiols in biological samples, such as cells and tissues.
This compound has also been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. These properties of this compound make it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs.
作用機序
The mechanism of action of 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone is not fully understood. However, it is believed that this compound reacts with thiols through a Michael addition reaction, which leads to the formation of a fluorescent product. In addition, this compound may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can selectively react with thiols, which are important biomolecules involved in various physiological processes. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.
実験室実験の利点と制限
1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. This compound is also highly selective for thiols, which makes it a useful tool for the detection of thiols in biological samples. However, this compound has some limitations for lab experiments. It is not very water-soluble, which limits its use in aqueous solutions. In addition, this compound has a relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence experiments.
将来の方向性
There are several future directions for research on 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone. One area of research is the development of new fluorescent probes based on this compound. These probes could be used for the detection of thiols in biological samples with higher selectivity and sensitivity. Another area of research is the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. These drugs could have improved efficacy and reduced side effects compared to current drugs. Finally, further studies are needed to fully understand the mechanism of action of this compound and its various biochemical and physiological effects.
合成法
1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone can be synthesized via a simple reaction between 2-iodobenzaldehyde and 4-aminophenylacetone in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
1-[4-[(2-iodophenyl)methylideneamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c1-11(18)12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRHAZHLOREOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4883123.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883138.png)
![2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4883146.png)
![3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4883154.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4883160.png)
![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)

![2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)

![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)

![1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4883223.png)
![N-(3-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4883228.png)